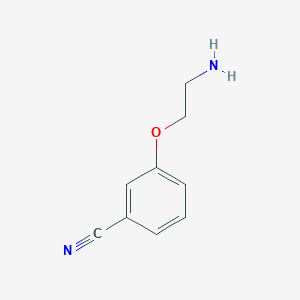

3-(2-Aminoethoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-aminoethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXLMRKNZYUOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447984 | |

| Record name | 3-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120351-94-2 | |

| Record name | 3-(2-aminoethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Aminoethoxy Benzonitrile

Established Synthetic Routes for 3-(2-Aminoethoxy)benzonitrile

The synthesis of this compound is primarily achieved through well-established nucleophilic substitution reactions, a cornerstone of organic chemistry.

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. In the context of synthesizing this compound, this typically involves the reaction of a benzonitrile (B105546) derivative bearing a suitable leaving group at the meta-position with an aminoethoxy nucleophile.

A common strategy is the Williamson ether synthesis, where the oxygen of a phenol (B47542) acts as the nucleophile. For this specific compound, 3-cyanophenol (B46033) (3-hydroxybenzonitrile) is a key precursor. The phenolic hydroxyl group is deprotonated by a base to form a more potent phenoxide nucleophile, which then attacks an alkyl halide, such as 2-chloroethylamine (B1212225) or its protected derivatives, to form the desired ether linkage.

Alternatively, nucleophilic aromatic substitution (SNAr) can be employed. This pathway is viable when the benzene (B151609) ring is "activated" by electron-withdrawing groups, such as the nitrile group present in the target molecule. In this approach, a precursor like 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile (B1581422) reacts with a nucleophile like 2-aminoethanol. The reaction is facilitated by the electron-withdrawing nature of the nitrile group, which stabilizes the intermediate Meisenheimer complex. Ullmann-type coupling reactions, which are copper-catalyzed nucleophilic aromatic substitutions, are also employed, particularly when the leaving group is a bromide or iodide. nih.govacs.orgrsc.org For instance, the synthesis of related quinazoline (B50416) structures involves the Ullmann-type substitution of a bromine atom with 2-aminoethanol or 2-(2-aminoethoxy)ethanol, demonstrating the feasibility of introducing the aminoethoxy side chain onto an aromatic ring using this method. nih.govacs.org

Reaction of 3-Bromobenzonitrile (B1265711) with Ethylenediamine (B42938)

The reaction between 3-bromobenzonitrile and ethylenediamine represents a potential, though less commonly documented, pathway for synthesizing the target compound or its analogs. In this hypothetical nucleophilic aromatic substitution, one of the amino groups of ethylenediamine would act as the nucleophile, displacing the bromide from the aromatic ring. This reaction would likely require a catalyst, such as a copper salt, and a base to proceed efficiently. The selectivity of the reaction to achieve mono-substitution on the ethylenediamine moiety would be a critical challenge to control.

Use of Specific Reagents and Reaction Conditions in this compound Preparation

The success of synthesizing this compound via nucleophilic substitution is highly dependent on the choice of reagents and reaction conditions. A base is essential for deprotonating the nucleophile (like 3-hydroxybenzonitrile or 2-aminoethanol) to increase its reactivity. An appropriate solvent is needed to dissolve the reactants and facilitate the reaction, while temperature is used to control the reaction rate.

Commonly used bases include inorganic carbonates such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). rsc.orgscispace.comepo.org These bases are effective and easy to handle. The choice of solvent is critical; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can dissolve a wide range of reactants and are stable at high temperatures. rsc.orgamazonaws.com Reactions are often conducted at elevated temperatures, typically ranging from 80°C to 130°C, to overcome the activation energy barrier, especially for less reactive substrates. acs.orgrsc.org For Ullmann-type reactions, a copper(I) iodide (CuI) catalyst is often used in conjunction with a ligand like L-proline to facilitate the coupling. acs.org

| Precursor Type | Nucleophile | Base | Solvent | Catalyst / Additive | Temperature (°C) | Citation(s) |

| Halogenated Aromatic | 2-Aminoethanol | K₃PO₄ | DMSO | CuI, L-proline | 130 | acs.org |

| Halogenated Aromatic | 2-(2-Aminoethoxy)ethanol | K₃PO₄ | DMSO | CuI, L-proline | 130 | acs.org |

| Alkyl Halide | Aromatic Amine | K₂CO₃ | DMF | KI | 100 | rsc.org |

| Aromatic Aldehyde | Ketone | K₂CO₃ | Ethanol | None | 50 | scispace.com |

Advanced Synthetic Approaches and Innovations

While traditional methods are effective, modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and environmentally friendly processes.

Green Chemistry Principles in this compound Production (e.g., ionic liquids)

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. One area of focus is the replacement of volatile organic solvents (VOCs) with greener alternatives like ionic liquids (ILs). Ionic liquids are salts with low melting points that can act as both solvents and catalysts. rsc.orgresearchgate.netrsc.org

Continuous Flow Reactor Applications for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing, especially for scalability, safety, and process control. rsc.orgthieme.de In a flow reactor, reagents are continuously pumped through a tube or microreactor where they mix and react. rhhz.net

The application of flow chemistry to nucleophilic aromatic substitutions and nitrile synthesis has been successfully demonstrated. rhhz.netnih.govresearchgate.net For the synthesis of this compound, a flow process could be designed where solutions of the precursors (e.g., 3-halobenzonitrile and 2-aminoethanol) are mixed and heated in a reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization, often leading to higher yields and selectivity compared to batch methods. nih.gov Exothermic reactions can be managed much more safely due to the high surface-area-to-volume ratio of the reactors, which allows for efficient heat dissipation. This enhanced safety and control makes continuous flow an ideal platform for the scalable and on-demand production of this compound. rhhz.net

Catalytic Strategies in Benzonitrile Derivatives Synthesis

The synthesis of benzonitrile derivatives, structurally related to this compound, often employs catalytic hydrogenation. A notable example is the gas-phase hydrogenation of benzonitrile to produce benzylamine (B48309), a primary amine. This transformation highlights a key reaction type relevant to the nitrile group.

Copper-magnesium oxide (Cu-MgO) catalysts have demonstrated effectiveness in the selective hydrogenation of benzonitrile. researchgate.netrsc.org Research has shown that these catalysts, prepared by impregnating a freshly prepared MgO support with a copper precursor, can achieve high conversion and selectivity under mild conditions. rsc.org Specifically, a 12% Cu-MgO catalyst has been reported to exhibit superior activity, achieving 98% conversion of benzonitrile with 70% selectivity for benzylamine at atmospheric pressure without any additives. researchgate.netrsc.org Under optimized conditions, the selectivity towards the primary amine, benzylamine, can be increased to nearly 100%. researchgate.netrsc.org

The performance of these catalysts is influenced by factors such as the copper loading and the support material. researchgate.net While copper is less commonly used for nitrile reduction compared to metals like palladium or nickel, its application on supports like magnesia offers an efficient alternative. bme.huresearchgate.net Studies have shown that a 12% Cu/MgO catalyst can achieve almost 100% selectivity for the primary amine at 240 °C and 1 bar, although complete conversion of benzonitrile was not reached under these specific conditions (50-60%). researchgate.netbme.hu Other materials such as alumina (B75360), silica (B1680970), and activated carbon have also been used as supports in nitrile hydrogenation. researchgate.net

The table below summarizes the performance of various Cu-MgO catalysts in the gas-phase hydrogenation of benzonitrile.

| Catalyst | Cu Loading (%) | Benzonitrile Conversion (%) | Benzylamine Selectivity (%) | Reaction Conditions |

| Cu-MgO | 12 | 98 | 70 | Atmospheric pressure, no additives researchgate.netrsc.org |

| Cu/MgO | 12 | 50-60 | ~100 | 240 °C, 1 bar, no additives researchgate.netbme.hu |

| Ni/MgO | 10 | 98 | 60 | 473 K, continuous flow researchgate.net |

Chemical Reactivity and Derivatization

The dual functionality of this compound, comprising a primary amino group and a nitrile group, allows for a wide range of chemical transformations. This enables its use as a scaffold for creating diverse and complex molecular architectures.

The functional groups within this compound can be susceptible to oxidation. While specific studies on the oxidation of the 3-isomer are not prevalent, reactions involving the closely related 4-(2-Aminoethoxy)benzonitrile suggest potential pathways. It is indicated that this compound can be oxidized using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. Similarly, other related molecules, such as 2-(2-t-Boc-aminoethoxy)anisole-d3, can be oxidized with reagents like potassium permanganate or chromium trioxide. These examples suggest that the aminoethoxy chain of this compound could be susceptible to oxidation under appropriate conditions.

The nitrile group (C≡N) of this compound can be readily reduced to a primary amine (-CH₂NH₂), transforming the molecule into a diamine derivative. This is a fundamental transformation in organic synthesis. google.com

Several methods are effective for this reduction:

Lithium Aluminium Hydride (LiAlH₄) : This powerful reducing agent is commonly used to convert nitriles to primary amines. chemguide.co.uklibretexts.org The reaction is typically carried out in a solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce nitriles. chemguide.co.uk

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni). researchgate.netchemguide.co.uk The reaction is typically performed under elevated temperature and pressure. chemguide.co.uk Supported palladium catalysts are effective for both hydrogenation and hydrogenolysis reactions. acs.org

Diisopropylaminoborane (B2863991) : This reagent, in the presence of a catalytic amount of lithium borohydride, can reduce a variety of aromatic and aliphatic nitriles to primary amines in excellent yields. nih.govresearchgate.net The reactivity can be influenced by substituents on the aromatic ring; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may require harsher conditions like refluxing in tetrahydrofuran (B95107) (THF). nih.govresearchgate.net

| Reducing Agent/System | Typical Conditions | Product from this compound |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, followed by acid workup chemguide.co.uk | 3-(2-Aminoethoxy)benzylamine |

| H₂ / Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure chemguide.co.uk | 3-(2-Aminoethoxy)benzylamine |

| Diisopropylaminoborane / cat. LiBH₄ | THF, ambient to reflux temperatures nih.govresearchgate.net | 3-(2-Aminoethoxy)benzylamine |

The primary amine of the aminoethyl group in this compound is a potent nucleophile. It can participate in various nucleophilic substitution reactions. While direct alkylation of amines with alkyl halides can be difficult to control and may lead to multiple alkylations, this reactivity is fundamental. masterorganicchemistry.com The aminoethoxy group in the related 4-(2-Aminoethoxy)benzonitrile can take part in nucleophilic substitution reactions, particularly with strong nucleophiles. This suggests that the primary amine of the 3-isomer can react with electrophiles such as alkyl halides or activated aromatic systems. Nucleophilic aromatic substitution (SNAr) is a common reaction for amines on electron-deficient aromatic or heteroaromatic rings. nih.govmdpi.com This type of reaction involves the attack of a nucleophile on an aromatic ring that contains a leaving group and is activated by electron-withdrawing groups. youtube.comyoutube.com

Reductive amination is a highly versatile and widely used method for the derivatization of primary amines like the one found in this compound. masterorganicchemistry.comresearchgate.net This reaction involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine. masterorganicchemistry.com This method avoids the problem of over-alkylation often seen with direct alkylation. masterorganicchemistry.com

A variety of reducing agents can be employed, each with specific advantages:

Sodium Cyanoborohydride (NaBH₃CN) : This is a classic reagent for reductive amination as it is selective for the reduction of imines in the presence of aldehydes. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is another mild and selective reducing agent often used as an alternative to NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation : The use of molecular hydrogen with a suitable catalyst is an atom-economical and environmentally friendly approach for reductive amination, especially on an industrial scale. researchgate.net

This strategy allows for the introduction of a wide array of substituents onto the nitrogen atom of the aminoethyl group, significantly expanding the molecular diversity that can be generated from this compound.

| Carbonyl Compound | Reducing Agent | Product Type |

| Aldehyde (R-CHO) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

| Ketone (R₂C=O) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine |

| Aldehyde/Ketone | H₂ / Catalyst | Secondary Amine |

The distinct reactivity of the amino and nitrile functionalities makes this compound a valuable starting material for synthesizing more complex molecules. For instance, derivatives of this scaffold have been explored in medicinal chemistry. The related compound, 3-(2-aminoethoxy)-1,2-benzisoxazole, has been described as a monoamine oxidase (MAO) inhibitor, highlighting the potential for such structures in developing neuroactive compounds. nih.gov

Furthermore, the functional groups allow for its incorporation into larger, multi-component systems. The primary amine can be used as a point of attachment in the synthesis of bi-functional complexes, where a molecule is linked to an identifier like an oligonucleotide tag for use in chemical library synthesis. google.com The nitrile group can also be transformed into other heterocycles. For example, nitriles are key precursors in the synthesis of tetrazoles, which are important in medicinal chemistry. dergipark.org.tr The ability to selectively modify either the amine or the nitrile group allows for a stepwise construction of complex molecular architectures, making this compound a versatile building block in synthetic chemistry.

Regioselective Transformations of the Benzonitrile Moiety

The benzonitrile group in this compound is a versatile functional group that can undergo various chemical transformations. One of the primary regioselective transformations involves the reduction of the nitrile group to a primary amine, yielding 3-(2-aminoethoxy)benzylamine. This transformation is significant as it converts the molecule into a diamine, opening up further synthetic possibilities.

The reduction of benzonitriles to benzylamines can be achieved using several reducing agents. A common and effective method involves the use of diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride. researchgate.net This system is known to reduce a wide range of aliphatic and aromatic nitriles to their corresponding primary amines in excellent yields. researchgate.net For instance, the reduction of benzonitriles with electron-withdrawing groups proceeds rapidly at room temperature, while those with electron-donating groups may require heating. researchgate.net Given the ether linkage in this compound, which is an electron-donating group, the reduction would likely require refluxing in a solvent like tetrahydrofuran (THF) to achieve a high yield of the corresponding benzylamine. researchgate.net

This conversion of the nitrile to an amine provides a synthetic route to compounds with two primary amine groups at different positions on the molecule, which can be valuable for the synthesis of more complex structures and polymers.

Palladium-catalyzed Amination Reactions and Their Efficiency

Palladium-catalyzed amination, particularly the Buchwald-Hartwig amination, represents a powerful method for forming carbon-nitrogen bonds. wikipedia.orgmit.edu This reaction is instrumental in coupling amines with aryl halides. In the context of this compound, the primary amino group can act as a nucleophile in such coupling reactions.

The efficiency of palladium-catalyzed amination has been significantly improved through the development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands. wikipedia.orgnih.gov These advanced catalysts allow for the amination of a wide array of aryl chlorides, bromides, and triflates under milder conditions and with lower catalyst loadings. nih.gov

A study comparing palladium- and copper-catalyzed arylation of oxadiamines provides insight into the potential reactivity of this compound in these reactions. mdpi.comnih.gov In this research, a Pd(dba)₂/rac-BINAP catalytic system was effectively used for the N,N'-diarylation of a trioxadiamine with various substituted bromobenzenes. mdpi.com The reactions were typically conducted in boiling dioxane with sodium tert-butoxide as the base. mdpi.com High yields of the diarylated products were obtained, demonstrating the efficiency of the palladium catalyst for this type of transformation. mdpi.comsemanticscholar.org For example, the reaction of the trioxadiamine with 4-bromofluorobenzene and 3-bromofluorobenzene resulted in high yields of the corresponding diarylated products. mdpi.comsemanticscholar.org

The following table summarizes the efficiency of Pd(0)-catalyzed arylation of a trioxadiamine with different aryl bromides, which serves as a model for the potential reactivity of this compound.

| Aryl Bromide | Catalyst System | Base | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromofluorobenzene | Pd(dba)₂/BINAP (1/1.5 mol%) | NaOtBu | Dioxane | High | mdpi.com |

| 3-Bromofluorobenzene | Pd(dba)₂/BINAP (1/1.5 mol%) | NaOtBu | Dioxane | High | mdpi.com |

| 4-Bromobenzonitrile | Pd(dba)₂/BINAP (1/1.5 mol%) | NaOtBu | Dioxane | 84 | mdpi.com |

| 4-Bromobenzophenone | Pd(dba)₂/BINAP (1/1.5 mol%) | NaOtBu | Dioxane | 96 | mdpi.com |

| 3-Bromobenzophenone | Pd(dba)₂/BINAP (1/1.5 mol%) | NaOtBu | Dioxane | 82 | mdpi.com |

| 4-Bromobiphenyl | Pd(dba)₂/BINAP (1/1.5 mol%) | NaOtBu | Dioxane | 65 | mdpi.com |

| 3-Bromobiphenyl | Pd(dba)₂/BINAP (1/1.5 mol%) | NaOtBu | Dioxane | 79 | mdpi.com |

Copper(I)-catalyzed Arylation of Oxadiamines with Fluorinated Halogenobenzenes

Copper-catalyzed amination, often referred to as the Ullmann condensation, has seen a resurgence as a viable alternative to palladium-catalyzed methods for C-N bond formation. mdpi.comresearchgate.net These reactions are particularly effective for the arylation of amines with aryl iodides.

Research comparing copper(I)- and palladium(0)-catalyzed arylation of oxadiamines with fluorinated halogenobenzenes has shown that copper-catalyzed reactions can be comparable in efficiency to palladium-mediated processes, especially with aryl iodides bearing para-fluorine or para-trifluoromethyl substituents. mdpi.comnih.gov A common catalytic system for this transformation is CuI with a suitable ligand, such as 2-isobutyrylcyclohexanone (B1365007) (L1). mdpi.comsemanticscholar.org

In the study, the Cu(I)-catalyzed N,N'-diarylation of a trioxadiamine was investigated with various iodo(trifluoromethyl)benzenes. mdpi.comsemanticscholar.org The results indicated that the choice of ligand and the position of the substituent on the aryl iodide significantly influenced the reaction outcome. mdpi.comsemanticscholar.org While the diarylation of the trioxadiamine was achieved, the yields varied. For instance, the reaction with 1-iodo-4-(trifluoromethyl)benzene resulted in a modest yield of the diarylated product, whereas the reaction with 1-iodo-3-(trifluoromethyl)benzene was more successful. mdpi.comsemanticscholar.org

The table below presents data from the copper(I)-catalyzed arylation of a trioxadiamine with different fluorinated halogenobenzenes, illustrating the potential reactivity of this compound in similar reactions.

| Aryl Iodide | Catalytic System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Iodo-4-(trifluoromethyl)benzene | CuI/L1 (20/40 mol%) | Diarylated product | 25 | semanticscholar.org |

| 1-Iodo-3-(trifluoromethyl)benzene | CuI/L1 (20/40 mol%) | Diarylated product | 21 | semanticscholar.org |

| 4-Iodo-2-(trifluoromethyl)benzonitrile | CuI/L1 (20/40 mol%) | Diarylated product | 17 | semanticscholar.org |

| 3-Iodoanisole | CuI/L1 (20/40 mol%) | Diarylated product | 64 | mdpi.com |

| 4-Iodoanisole | CuI/L1 (20/40 mol%) | Diarylated product | 43 | mdpi.com |

It is noteworthy that in some cases of copper-catalyzed reactions, particularly with more reactive aryl iodides, the formation of by-products can occur, and monoarylation products are often not isolated. mdpi.com

Advanced Analytical Characterization Techniques in 3 2 Aminoethoxy Benzonitrile Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure and electronic characteristics of 3-(2-Aminoethoxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In ¹H NMR analysis of a related compound, 3-aminobenzonitrile, the aromatic protons typically appear in the range of δ 7.5–8.0 ppm. For this compound, the protons of the ethoxy group would also give characteristic signals.

¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. For a similar structure, 3-aminobenzonitrile, the nitrile carbon gives a signal around δ ~115 ppm. In the case of this compound, the carbons of the ethoxy group and the benzene (B151609) ring would also have distinct chemical shifts. For instance, in a study of a different but structurally related molecule, the carbon attached to the oxygen of the ethoxy group appeared at δ 66.20 ppm, while the carbon attached to the amino group was observed at δ 47.20 ppm. rsc.org

Below is a table summarizing typical NMR data for compounds with similar functional groups.

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 |

| ¹H | Methylene (O-CH₂) | ~4.1 |

| ¹H | Methylene (N-CH₂) | ~3.0 |

| ¹³C | Nitrile (C≡N) | ~118 |

| ¹³C | Aromatic (Ar-C) | 110 - 160 |

| ¹³C | Methylene (O-CH₂) | ~66 |

| ¹³C | Methylene (N-CH₂) | ~47 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, amine, and ether functional groups. The nitrile (C≡N) stretching vibration typically appears in the range of 2220-2260 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ether group would be observed in the 1000-1300 cm⁻¹ region.

A table of expected IR absorption bands is provided below.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Ether (C-O) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | ~3030 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) (e.g., HRMS (ESI+), MALDI-TOF+)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS (ESI+)): Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode (ESI+), the molecule is expected to be detected as the protonated molecule, [M+H]⁺. The high resolution of the measurement allows for the precise determination of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula. For this compound (C₉H₁₀N₂O), the predicted monoisotopic mass is 162.0793 g/mol . americanelements.com The hydrochloride salt of this compound has been analyzed, and a predicted m/z for the [M+H]⁺ adduct is 163.08660. uni.lu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique that can be used for the analysis of organic molecules. nih.gov It is particularly useful for obtaining high-quality mass spectra with minimal fragmentation. nih.gov

The following table summarizes the expected mass spectrometry data.

| Technique | Ion | Calculated m/z |

| HRMS (ESI+) | [M+H]⁺ | 163.08660 |

| HRMS (ESI+) | [M+Na]⁺ | 185.06854 |

UV/VIS Absorption Spectroscopy for Electronic Structure Elucidation

UV/VIS absorption spectroscopy provides information about the electronic transitions within a molecule. The benzonitrile (B105546) moiety in this compound is the primary chromophore. Benzonitrile itself exhibits π→π* transitions. The presence of the aminoethoxy group as a substituent on the benzene ring will influence the position and intensity of these absorption bands. A study on benzonitrile reported absorption maxima that can be used as a reference. researchgate.net

Expected UV/VIS absorption data is presented in the table below.

| Compound | Solvent | λmax (nm) | Transition |

| Benzonitrile | Various | ~224, ~273 | π→π* |

Chromatographic and Separation Methods

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical and chemical compounds. ijnrd.org A reversed-phase HPLC method, typically employing a C18 column, is commonly used for the analysis of polar organic compounds like this compound. nih.gov The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with a buffer to control the pH. sielc.compensoft.net

The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial sources often state a purity of 95% or higher for this compound. sigmaaldrich.com

A typical HPLC method for a related compound might use the following parameters:

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water |

| Detection | UV |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and efficiency in monitoring the progress of a chemical reaction. wisc.eduglobalresearchonline.net It allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. wisc.edu The principle of TLC is based on the differential partitioning of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). wisc.eduglobalresearchonline.net

In the synthesis of this compound or its derivatives, TLC is a routine method to determine the reaction's endpoint. brieflands.comnih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. rochester.edu The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

Key aspects of TLC for reaction monitoring include:

Solvent System Selection: The choice of the mobile phase is critical for achieving good separation. A common starting point for benzonitrile derivatives involves a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. researchgate.net The ratio is optimized by trial and error to achieve a retention factor (Rf) for the starting material of approximately 0.3-0.4. rochester.edu

Visualization: Since many organic compounds are colorless, spots are visualized under a UV lamp (254 nm or 365 nm) if they are UV-active. nih.gov Alternatively, chemical stains can be used. rochester.edu

Interpretation: The progress of the reaction is observed by the diminishing intensity of the starting material spot and the appearance and increasing intensity of the product spot, which will have a different Rf value. A "cospot," where the reaction mixture and starting material are spotted in the same lane, is used to confirm the identity of the starting material spot within the mixture. rochester.edu The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. nih.gov

The following table illustrates typical data obtained from TLC analysis in the synthesis of benzonitrile derivatives.

| Compound Type | Mobile Phase (v/v) | Retention Factor (Rf) |

| Starting Material (e.g., 3-Hydroxybenzonitrile) | Hexane:Ethyl Acetate (3:1) | 0.45 |

| Intermediate | Hexane:Ethyl Acetate (3:1) | 0.60 |

| Product (e.g., this compound) | Hexane:Ethyl Acetate (3:1) | 0.20 |

Note: Rf values are illustrative and depend on the specific stationary and mobile phases used.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. ijcce.ac.ir This analysis provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding its physical and chemical properties. researchgate.net For a compound to be analyzed by single-crystal XRD, it must first be grown as a well-ordered single crystal. nih.gov

While the specific crystal structure of this compound is not publicly documented in the search results, the technique would be the definitive method for its solid-state characterization. The analysis involves directing a beam of X-rays onto a crystal and measuring the angles and intensities of the diffracted beams. scirp.org This diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions can be determined. nih.gov

The geometry of the nitrile group is linear (R-C≡N), a result of the sp hybridization of both the carbon and nitrogen atoms. wikipedia.orglibretexts.orglibretexts.org XRD analysis would confirm this linearity and provide precise measurements of the C≡N triple bond, which is typically around 1.16 Å in length. wikipedia.org

Data from the XRD analysis of a related α-aminonitrile compound is presented below to illustrate the type of information obtained. researchgate.net

| Parameter | Illustrative Value for a Fluorinated α-Aminonitrile researchgate.net |

| Chemical Formula | C₁₄H₁₀F₂N₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.123(3) |

| b (Å) | 7.6541(14) |

| c (Å) | 20.178(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2487.2(8) |

Note: This data is for a related aminonitrile, not this compound, and serves as an example of crystallographic data.

Advanced Thermal Analysis (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to measure changes in the physical and chemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing compounds like this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. longdom.org DSC is used to determine key thermal transitions, such as:

Melting Point (Tm): The temperature at which a crystalline solid transitions to a liquid. This appears as an endothermic peak on a DSC thermogram.

Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid to a more rubbery state.

Crystallization (Tc) and Reaction Enthalpies: DSC can detect heat released during crystallization (exothermic peak) or other chemical reactions. nih.gov

For benzonitrile-containing polymers, DSC has been used to identify glass-transition temperatures as high as 291°C. psu.edu The thermal behavior of polyacrylonitrile, which also contains nitrile groups, shows a sharp exothermic peak associated with nitrile group cyclization at temperatures around 240-314°C. csic.es

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. researchgate.net This technique is used to assess the thermal stability of a compound and study its decomposition profile. A TGA curve plots the percentage of weight loss against temperature. The data provides information on decomposition temperatures, the presence of residual solvents or water, and the composition of the final residue. researchgate.net For example, TGA studies on polyimide polymers containing benzonitrile side chains show high thermal stability with a 10% weight loss temperature (T10) of up to 420°C. psu.edu

The following table summarizes the kind of information that can be obtained from thermal analysis of a compound like this compound, with some known physical properties included.

| Analytical Method | Property Measured | Typical Observation / Value |

| DSC | Melting Point (Tm) | Endothermic peak at the melting temperature. |

| DSC | Heat of Fusion (ΔHf) | Calculated from the area of the melting peak. |

| TGA | Onset of Decomposition | Temperature at which significant weight loss begins. |

| TGA | 10% Weight Loss Temp (T10) | Indicates the upper limit of thermal stability. |

| - | Boiling Point | 303.009 °C at 760 mmHg americanelements.com |

| - | Flash Point | 137.055 °C americanelements.com |

Applications and Research Trajectories of 3 2 Aminoethoxy Benzonitrile in Medicinal Chemistry

Development as a Precursor for Bioactive Compounds

3-(2-Aminoethoxy)benzonitrile serves as a valuable building block in drug discovery due to its structural features that allow for diverse chemical modifications. Its reactive amino and nitrile groups, along with the benzene (B151609) ring, provide a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The structural flexibility of this compound makes it a key intermediate in the creation of libraries of compounds for screening against various biological targets.

The process of drug discovery often involves high-throughput screening of large numbers of compounds to identify "hits" that show activity against a particular target. mmv.org These hits are then optimized through medicinal chemistry to improve their potency, selectivity, and pharmacokinetic properties. The use of versatile precursors like this compound facilitates the rapid generation of diverse chemical structures, thereby enriching the drug discovery pipeline with novel candidates. mmv.orgresearchgate.net

Guanidine (B92328) and its derivatives are an important class of compounds with a wide range of biological activities. The synthesis of guanidine derivatives often involves the reaction of an amine with a guanylating agent. ineosopen.orgmdpi.comresearchgate.net this compound, with its primary amino group, can be readily converted into various guanidine derivatives. For instance, its hydrochloride salt can react with dicyandiamide (B1669379) to produce a guanidine derivative.

The general methods for synthesizing guanidine derivatives include the reaction of amines with reagents like cyanamide, O-methylisourea, or S-methylisothiourea salts. mdpi.com The synthesis can also be achieved from thioureas, which are activated to facilitate the reaction with amines. mdpi.com The resulting guanidine derivatives from this compound can be further modified to explore their potential as therapeutic agents.

Monoamine oxidase (MAO) inhibitors are a class of drugs used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. wikipedia.orgmdpi.com These inhibitors act by preventing the breakdown of monoamine neurotransmitters, thereby increasing their levels in the brain. wikipedia.org Research has shown that derivatives of this compound, specifically 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives, act as novel MAO inhibitors. nih.govnih.gov

These derivatives have been found to inhibit both MAO-A and MAO-B subtypes, with some showing reversible and dual-action properties. nih.gov The development of selective MAO inhibitors is an active area of research, and this compound serves as a key precursor in synthesizing compounds with desired inhibitory profiles. nih.govnih.govnih.gov

Table 1: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives

| Derivative | MAO Subtype(s) Inhibited | Key Findings | Reference |

| 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives | MAO-A and MAO-B | Reversible and dual-action inhibition. | nih.gov |

| RS-1636 | MAO-B > MAO-A | Longer duration of brain MAO-B inhibition. | nih.gov |

| RS-1653 | MAO-B > MAO-A | Longer duration of brain MAO-B inhibition. | nih.gov |

Quinazoline (B50416) derivatives are a significant class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties. mdpi.comgoogle.com The synthesis of quinazolines can be achieved through various methods, often involving the cyclization of precursors containing an amino group and a nitrile or a related functional group. mdpi.comorganic-chemistry.org

This compound, with its amino and benzonitrile (B105546) moieties, is a suitable starting material for the synthesis of quinazoline derivatives. The amino group can react with various reagents to form the quinazoline ring system. Different synthetic strategies, including acid-mediated annulation and transition metal-catalyzed reactions, have been developed for the preparation of substituted quinazolines. mdpi.comorganic-chemistry.org

Pharmacological and Biological Investigations

The structural features of this compound bear a resemblance to important neurotransmitters like serotonin (B10506) and melatonin, suggesting its potential to interact with their respective receptors and pathways. Serotonin, a key modulator in the central nervous system, is involved in regulating mood, sleep, and cognition. nih.gov Melatonin, known for its role in the sleep-wake cycle, also exhibits antioxidant properties. nih.gov

The structural similarity lies in the presence of an aminoethyl side chain attached to an aromatic ring system, a common feature in many biogenic amines. This similarity has prompted investigations into the neuropharmacological effects of this compound and its derivatives. Studies on structurally related compounds have shown effects on serotonin receptors and potential modulation of inflammatory and mitochondrial functions. nih.govnih.govgoogleapis.com The exploration of these interactions is a key area of research to understand the full therapeutic potential of this compound.

Mechanisms of Action in Biological Systems

The biological activities of compounds derived from this compound are rooted in their ability to interact with specific molecular targets like enzymes and receptors. The primary amino group and the oxygen atom in the ethoxy chain are capable of forming crucial hydrogen bonds with amino acid residues in the binding sites of target proteins. chemblink.com These interactions, along with electrostatic forces, are fundamental to the molecule's ability to modulate the function of these biological targets.

A specific example of this mechanism is seen in derivatives of the related 1,2-benzisoxazole (B1199462) structure. For instance, 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.govresearchgate.net Zonisamide, a 1,2-benzisoxazole compound, acts as a competitive and reversible inhibitor of human MAO-B by binding to the enzyme's substrate cavity. nih.gov This interaction highlights how the core structure, featuring an aminoethoxy group, can be tailored to fit into and block the active site of an enzyme, thereby exerting a therapeutic effect. The ability to form these specific bonds is a critical factor in the design of targeted therapeutic agents. chemblink.com

Antimalarial Activity of Derivatives

The 4-aminoquinoline (B48711) scaffold is a cornerstone in the development of antimalarial drugs, known for its effectiveness, high tolerability, and rapid absorption. wikipedia.orgnih.gov Derivatives of this scaffold, such as chloroquine (B1663885) and amodiaquine, have been mainstays in malaria treatment for decades. wikipedia.orgmdpi.com Research has focused on creating new 4-aminoquinoline hybrids to combat the growing issue of drug-resistant Plasmodium falciparum strains. nih.gov

The synthesis of novel 4-aminoquinoline derivatives often utilizes benzonitrile precursors. mdpi.complos.org For example, substituted 2-aminobenzonitriles can be reacted with various ketones to produce quinoline-based structures. mdpi.com This synthetic route allows for the incorporation of the structural features of this compound into the final 4-aminoquinoline molecule, aiming to enhance efficacy against resistant malaria parasites. The effectiveness of these derivatives is often evaluated by their 50% inhibitory concentration (IC50) against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

| Compound/Drug | Target/Strain | Activity (IC50) | Reference |

| (Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (K1, resistant) | 0.654 nM | nih.gov |

| (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (3D7, sensitive) | 0.28 µM | nih.gov |

| Chloroquine | P. falciparum (3D7, sensitive) | 3.13 nM | nih.gov |

| Chloroquine | P. falciparum (K1, resistant) | 206.3 nM | nih.gov |

| Gedunin | P. falciparum (W2, sensitive) | 0.02 µg/mL | uvm.edu |

| Quinine (Standard) | P. falciparum (Resistant Strain) | 6-20 µM | openaccessjournals.com |

Studies on Cellular Pathways and Enzyme Activities

Derivatives containing the aminoethoxy moiety have been shown to modulate critical cellular signaling pathways essential for cell survival and proliferation. One such pathway is the PI3K/Akt signaling cascade, which is often dysregulated in various diseases, including cancer. By interfering with this pathway, these compounds can trigger programmed cell death, or apoptosis, in diseased cells.

The inhibitory action on specific enzymes is a well-documented activity. As noted previously, derivatives of 3-(2-aminoethoxy)-1,2-benzisoxazole are effective inhibitors of monoamine oxidase (MAO). nih.govresearchgate.net Studies on a series of 2,1-benzisoxazole derivatives demonstrated specific and potent inhibition of MAO-B, with the most active compounds showing IC50 values in the nanomolar range. This research underscores the potential of using the this compound scaffold to develop targeted enzyme inhibitors for neurological disorders. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

| Compound 7a (4-(5,7-Dichlorobenzo[c]isoxazol-3-yl)benzonitrile) | MAO-B | 0.017 µM | nih.gov |

| Compound 7b (4-(5-Chlorobenzo[c]isoxazol-3-yl)benzonitrile) | MAO-B | 0.098 µM | nih.gov |

| Compound 5 (bis-condensation product) | MAO-A | 3.29 µM | nih.gov |

| Compound 3l (5-(1,3-Dioxolan-2-yl)-3-phenylbenzo[c]isoxazole) | MAO-A | 5.35 µM | nih.gov |

Research in Cancer Therapy

A significant area of research for compounds derived from scaffolds like this compound is in cancer therapy, particularly targeting specific genetic mutations. Somatic mutations in the genes for isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) are found in a variety of cancers, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas. dovepress.comexonpublications.com

These mutations result in a neomorphic (new function) enzymatic activity, causing the overproduction of an oncometabolite called D-2-hydroxyglutarate (D-2HG). dovepress.comtrillium.de High levels of D-2HG interfere with cellular metabolism and epigenetic regulation, leading to a block in cell differentiation that contributes to tumor formation. dovepress.comtrillium.de

This has led to the development of small-molecule inhibitors that specifically target the mutant IDH1/IDH2 enzymes. dovepress.comexonpublications.com These targeted therapies aim to reduce D-2HG levels, thereby restoring normal cellular differentiation and slowing tumor growth. trillium.de A challenge in this area is acquired resistance, where tumors can switch between expressing mutant IDH1 and mutant IDH2. To address this, dual inhibitors that target both mutant isoforms, such as the investigational drug HMPL-306, are being developed. hutch-med.com The this compound structure serves as a potential building block for synthesizing such novel, targeted cancer therapies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified to understand how chemical structure correlates with biological activity. nih.gov For derivatives of this compound, SAR studies would focus on modifications to the benzonitrile ring, the amino group, and the ethoxy linker. nih.gov

For example, in a study on a series of thiazolidine-2,4-dione analogues, it was found that moving an ethoxy substitution on the phenyl ring from the 4-position to the 2-position significantly enhanced the compound's ability to inhibit cancer cell proliferation and induce apoptosis. nih.govcreighton.edu This demonstrates the critical importance of substituent placement on the aromatic ring for biological function.

Other key aspects of SAR studies include altering the length and composition of linker chains and modifying terminal functional groups. nih.govacs.org Research on other molecular scaffolds has shown that the length of a side chain or the position of an amino group can dramatically impact the compound's activity. nih.gov These principles are directly applicable to the optimization of derivatives from this compound, guiding the design of more potent and selective therapeutic agents.

| SAR Study Focus | Key Finding | Impact on Biological Activity | Reference |

| Positional Isomerism | Shifting an ethoxy group on a phenyl ring from the 4- to the 2-position. | Significantly improved inhibition of cell proliferation and induction of apoptosis. | nih.gov |

| Side Chain Length | Modifying the carbon chain length of a β-amino acid residue. | A one-carbon shorter derivative exhibited higher readthrough activity for treating genetic diseases. | nih.gov |

| Amino Group Position | Changing the amino group from the β-position to the α-position. | Resulted in a loss of biological activity, indicating the 3-amino configuration is crucial. | nih.gov |

| Side Chain Composition | Incorporating ether or amide groups into a side chain. | Ether side chains maintained or improved activity, while amide groups slightly reduced it compared to alkyl chains. | acs.org |

Material Science and Industrial Applications of 3 2 Aminoethoxy Benzonitrile

Intermediate in Polymer Synthesis

The bifunctional nature of 3-(2-Aminoethoxy)benzonitrile, possessing both a reactive amine and a nitrile group, makes it a valuable monomer or intermediate in the synthesis of a variety of polymers. acs.org The primary amine can participate in step-growth polymerization reactions, while the nitrile group can either be retained for specific functionalities in the final polymer or be chemically modified.

One of the most significant applications is in the synthesis of polyimides , a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netcjps.org The conventional synthesis of polyimides involves the reaction of a diamine with a dianhydride to form a polyamic acid intermediate, which is then thermally or chemically cyclized to the final polyimide. researchgate.netgoogle.com this compound can be utilized as a comonomer in this process. The presence of the ether linkage can impart increased flexibility to the polymer backbone, while the nitrile group can enhance the polymer's dielectric properties and its affinity for certain substrates.

Furthermore, the introduction of fluorine atoms into polyimide structures is a known strategy to decrease the dielectric constant and improve optical transparency, making them suitable for microelectronics applications. titech.ac.jp While direct studies on fluorinated polyimides derived from this compound are not widely documented, the principle of incorporating fluorinated comonomers alongside it is a viable route to tailor material properties.

The amino group of this compound also allows for its use in the synthesis of other polymer classes, such as polyamides, through reaction with dicarboxylic acids or their derivatives. The resulting polyamides would feature pendant benzonitrile (B105546) groups, which could serve as sites for cross-linking or for grafting other molecules to modify the polymer's surface properties.

The table below summarizes the potential polymer types that can be synthesized using this compound and the imparted properties.

| Polymer Class | Co-monomer Type | Key Imparted Properties | Potential Applications |

| Polyimides | Dianhydrides (e.g., Pyromellitic dianhydride) | Thermal stability, chemical resistance, tailored dielectric properties, flexibility. | Microelectronics, aerospace components, high-temperature adhesives. |

| Polyamides | Dicarboxylic acids or acyl chlorides | Modified solubility, sites for cross-linking, altered surface energy. | Specialty fibers, engineering plastics, membranes. |

| Epoxy Resins | Epoxy compounds | Toughening agent, improved adhesion, modified thermal properties. | Adhesives, coatings, composites. |

Role in Dye Production

Aromatic amines are fundamental precursors in the synthesis of a vast array of dyes and pigments. ontosight.ai The presence of the primary amino group in this compound makes it a suitable candidate for the production of various colorants, particularly azo dyes. scispace.com Azo dyes, characterized by the -N=N- chromophore, constitute the largest class of commercial dyes. scispace.com

The synthesis of an azo dye from this compound would typically involve a two-step process:

Diazotization: The primary amino group is converted into a diazonium salt by treatment with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542), naphthol, or another aromatic amine.

The final color of the dye is determined by the specific chemical structures of both the diazo component (derived from this compound) and the coupling component. The benzonitrile group and the aminoethoxy side chain can influence the dye's properties, such as its shade, lightfastness, and solubility in different media. For instance, the ether linkage might enhance solubility in certain organic solvents, which could be advantageous for specific dyeing processes.

While specific commercial dyes derived directly from this compound are not extensively documented in public literature, its structural similarity to other aminobenzonitriles used in dye synthesis suggests its potential in this area. ontosight.aiscispace.comxdbiochems.com For example, 2-aminobenzonitrile (B23959) has been used as a coupling component in the synthesis of azo disperse dyes for polyester (B1180765) fibers. scispace.com

The table below illustrates the potential classes of dyes that could be synthesized from this compound and their general characteristics.

| Dye Class | General Synthesis Route | Potential Characteristics |

| Azo Dyes | Diazotization of this compound followed by coupling with aromatic compounds. | Wide range of colors (yellow, orange, red, etc.), good fastness properties, potential for tailored solubility. |

| Pigments | Conversion of soluble dyes into insoluble forms. | High color strength, good stability to light and heat. |

It is also worth noting that this compound could be used in the synthesis of intermediates for other types of colorants, such as those used in oxidative hair coloration. google.com

Precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Technologies

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced thin-film deposition techniques crucial in the manufacturing of microelectronics and other high-technology devices. google.comgoogle.com The selection of appropriate precursor molecules is critical for the success of these processes. An ideal precursor should be volatile, thermally stable, and reactive on the substrate surface in a controlled manner. researchgate.net

Organometallic compounds are frequently used as precursors in CVD and ALD. researchgate.netresearchgate.netucr.edu While this compound is an organic molecule, its functional groups offer potential for it to act as a ligand in organometallic precursor complexes or to be used directly in certain deposition processes. The nitrogen atoms in the amine and nitrile groups and the oxygen atom in the ether group can coordinate with a metal center, forming a stable yet sufficiently volatile complex.

The use of organometallic precursors is a growing trend in ALD for depositing metal nitride films. ucr.edu The amine functionality in this compound could be particularly relevant in this context. For instance, guanidinate ligands, which are rich in nitrogen, are explored as precursors for depositing thin films of metal carbonitrides or oxides via ALD or CVD. mdpi.com

The general requirements for a CVD/ALD precursor are summarized in the table below, along with how the structural features of this compound might meet these requirements.

| Precursor Requirement | Relevance of this compound's Structure |

| Volatility | The molecular weight (162.19 g/mol ) is in a reasonable range for volatility. americanelements.com The boiling point is estimated to be around 303°C. americanelements.com |

| Thermal Stability | The aromatic ring provides a degree of thermal stability. The stability of the ether and aminomethyl linkages would need to be assessed at deposition temperatures. |

| Reactivity | The amine and nitrile groups can serve as reactive sites for surface reactions or as coordination points in an organometallic precursor. |

| Self-Limiting Reactions (for ALD) | The potential for self-limiting surface reactions would depend on the specific reaction chemistry and substrate used. |

Although direct evidence of this compound being used as a primary precursor in commercial CVD or ALD processes is scarce in readily available literature, its chemical functionalities suggest it is a candidate for research and development in this area, particularly for the deposition of metal-containing films where nitrogen or oxygen incorporation is desired.

Application in Developing Advanced Materials with Enhanced Functionalities

The unique combination of functional groups in this compound makes it an attractive molecule for designing and synthesizing advanced materials with specific, enhanced functionalities. The benzonitrile moiety, in particular, is a known functional group in materials for nonlinear optics (NLO) and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Benzonitrile derivatives are often used as electron-accepting groups in "push-pull" chromophores, which are molecules with an electron-donating group and an electron-accepting group connected by a conjugated system. mdpi.com These materials can exhibit large NLO responses, making them suitable for applications in optical communications and data storage. By functionalizing this compound, for example, by extending the conjugation or attaching strong electron-donating groups, it could serve as a building block for such NLO-active materials.

In the realm of OLEDs, certain benzonitrile derivatives have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly enhance the efficiency of light emission. rsc.orgrsc.org These materials often have a donor-acceptor structure. rsc.org The benzonitrile unit can act as the acceptor, and while the aminoethoxy group is not a strong donor, the molecule could be chemically modified to create more efficient TADF emitters.

Furthermore, the incorporation of this compound into polymer matrices can be used to create composite materials with tailored properties. mdpi.combohrium.com For example, embedding such a molecule into a polymer like poly(1-vinylcarbazole) (PVK) could lead to materials with interesting photophysical or electrical properties. mdpi.com

The table below highlights some of the advanced material applications where this compound or its derivatives could play a role.

| Application Area | Relevant Functional Group(s) | Desired Property/Functionality |

| Nonlinear Optics (NLO) | Benzonitrile (electron acceptor) | High hyperpolarizability for optical switching and frequency conversion. |

| Organic Light-Emitting Diodes (OLEDs) | Benzonitrile (in donor-acceptor structures) | Thermally Activated Delayed Fluorescence (TADF) for high efficiency emission. |

| Functional Polymers | Amine, Nitrile, Ether | Enhanced dielectric properties, improved thermal stability, sites for further functionalization. |

| Stimuli-Responsive Materials | Benzonitrile and overall molecular structure | Mechanochromic luminescence (MCL), where emission color changes with mechanical stress. rsc.org |

Theoretical and Computational Studies of 3 2 Aminoethoxy Benzonitrile

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 3-(2-Aminoethoxy)benzonitrile, might bind to a macromolecular target, typically a protein or enzyme mdpi.com. This method is vital in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level mdpi.com. The simulation places the ligand into the active site of the receptor and calculates a "docking score" or binding energy, usually in kcal/mol, which estimates the binding affinity nih.gov.

The process involves preparing the 3D structures of both the ligand and the target protein. Docking software then explores various possible conformations and orientations of the ligand within the binding site. For example, a molecular docking simulation of a benzimidazole (B57391) derivative with HCV NS5B polymerase revealed key hydrogen bonding and pi-hydrogen interactions with amino acid residues like CYS 366 and ASN 411, contributing to its binding affinity nih.gov. Similarly, studies on new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents used docking to evaluate their interaction with the α-amylase enzyme, with the best-performing compound achieving a docking score of -7.43 kcal/mol nih.gov.

Table 2: Representative Output from a Molecular Docking Simulation

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| α-Amylase | Compound 4e (Thiazolo[3,2-a]pyridine derivative) | -7.43 | TRP59, TYR62, GLN63, ASP197 | Hydrogen Bonds, Hydrophobic Interactions |

| HCV NS5B Polymerase | Benzimidazole derivative 19 | N/A (stronger than co-crystallized ligand) | CYS 366, ASN 411 | Hydrogen Bonds, Pi-Hydrogen Interactions |

| β1-Adrenergic Receptor | Oxime Ether Derivative 4o | N/A (score comparable to reference) | Not Specified | Hydrogen Bonds |

Note: This table presents findings from studies on various molecules to illustrate the data generated from molecular docking simulations, as no specific docking data for this compound was found. mdpi.comnih.govnih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic features of molecules. Techniques like DFT can accurately calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra nih.gov. These theoretical spectra are invaluable for assigning specific vibrational modes (e.g., stretching, bending) to the experimentally observed bands nih.gov.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which are observed in UV-visible absorption spectroscopy researchgate.net. The calculated excitation energies and oscillator strengths correspond to the absorption wavelengths (λmax) and intensities. For benzonitrile (B105546), a hybrid computational scheme has been used to predict its IR spectra with remarkable accuracy, including overtones in the near-infrared region nih.gov. This approach aids in the identification of molecules in various environments, including astrochemical studies nih.gov.

Table 3: Example of a Comparison Between Experimental and Calculated Vibrational Frequencies for an Analogous Compound

| Vibrational Mode Assignment | Experimental Wavenumber (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | 3056 | 3058 |

| C≡N Stretch | 2230 | 2235 |

| C-C Stretch (Ring) | 1590 | 1595 |

| C-O Stretch | 1250 | 1255 |

| C-H Out-of-Plane Bend | 755 | 750 |

Note: This table is an illustrative example based on typical comparisons found in computational spectroscopy studies of aromatic compounds, such as those for biimidazole derivatives. nih.gov It does not represent specific data for this compound.

Analysis of Electronic Structure and Photophysical Properties

The electronic and photophysical properties of a molecule are governed by its electronic structure, particularly the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that influences the molecule's chemical reactivity, stability, and optical properties nih.gov.

DFT and TD-DFT calculations are standard methods for determining these properties mdpi.com. For example, studies on benzothiazole (B30560) derivatives have shown that substituting the molecule with electron-donating or electron-withdrawing groups can effectively tune the HOMO and LUMO energy levels and, consequently, the energy gap nih.gov. Similarly, investigations into amino-substituted perylenes demonstrated that increasing the number of donor groups alters the photophysical properties, such as the character of electronic transitions and singlet lifetimes nih.gov. These studies provide a framework for how the amino and ethoxy groups in this compound would be expected to influence its electronic behavior.

Table 4: Illustrative Electronic Properties Calculated for a Series of Substituted Aromatic Compounds

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (E_gap) (eV) |

|---|---|---|---|

| Benzothiazole Derivative 1 (Base) | -5.59 | -1.95 | 3.64 |

| Benzothiazole Derivative 2 (-CH₃ group) | -5.58 | -1.88 | 3.70 |

| Benzothiazole Derivative 3 (-NO₂ group) | -6.18 | -3.35 | 2.83 |

Note: This table is based on reported data for benzothiazole derivatives to demonstrate how substituents affect electronic properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. For a flexible molecule like this compound, which has rotatable bonds in its aminoethoxy side chain, multiple low-energy conformations may exist. Computational methods can map the potential energy surface by systematically rotating these bonds to locate the global and local energy minima.

Molecular Dynamics (MD) simulations extend this analysis by modeling the dynamic behavior of a molecule over time. MD simulates the motion of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and collective properties in the liquid state nih.gov. For example, MD simulations of liquid benzonitrile have been used to study its local structure and orientational dynamics stanford.edu. These studies revealed that significant Coulombic interactions between the nitrile group and hydrogen atoms on adjacent molecules lead to the formation of local antiparallel structures, which affects the collective reorientation of the molecules in the liquid nih.govfigshare.com. Such simulations could provide a deeper understanding of the behavior of this compound in a solution or condensed phase.

Environmental and Safety Considerations in 3 2 Aminoethoxy Benzonitrile Research

Green Chemistry Approaches in Synthesis to Minimize Environmental Impact

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr While specific green synthesis routes for 3-(2-Aminoethoxy)benzonitrile are not extensively detailed in publicly available literature, general methodologies applied to related benzonitrile (B105546) and amine-containing compounds offer a framework for environmentally responsible synthesis. These approaches focus on key areas such as the use of safer solvents, alternative energy sources, and atom-economical reaction pathways.

One of the primary goals of green chemistry is to reduce or replace hazardous solvents with more benign alternatives. dergipark.org.tr Traditional organic syntheses often rely on volatile and toxic solvents. Greener approaches advocate for the use of water, which is non-toxic and abundant, or solvent-free reaction conditions. dergipark.org.tr For reactions involving benzonitrile derivatives, the use of aqueous media has been explored. rsc.org Another strategy involves employing supercritical fluids, like supercritical diethyl ether, which can serve as a reaction medium and is easily removed, minimizing solvent waste. researchgate.net

The choice of catalysts and reaction conditions is also critical. The development of syntheses using environmentally inert zeolite catalysts instead of hazardous ones like aluminum chloride is a significant advancement. dergipark.org.tr For the synthesis of related bioactive molecules, methods utilizing ultrasound irradiation and eco-friendly media such as ethanol-water mixtures have proven effective and efficient. repec.org Microwave-assisted synthesis represents another key green technique, often leading to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. gyanvihar.org These solvent-free or reduced-solvent microwave approaches have been successfully applied to the synthesis of various heterocyclic compounds. gyanvihar.orgmq.edu.au

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a fundamental concept in green chemistry. dergipark.org.tr Syntheses designed in fewer steps, such as the improved three-step synthesis of ibuprofen, serve as a model for how re-evaluating synthetic pathways can significantly reduce waste. dergipark.org.tr For benzonitrile derivatives, developing one-pot synthesis protocols where multiple reaction steps are carried out in the same vessel can increase efficiency and reduce the need for purification of intermediates, thereby minimizing waste. gyanvihar.org

Safe Handling and Storage Protocols in Laboratory and Industrial Settings

The safe handling and storage of this compound are paramount to prevent accidental exposure and ensure a secure working environment. Protocols are guided by information found in Safety Data Sheets (SDS) and general laboratory safety guidelines. fluorochem.co.ukangenechemical.comechemi.comtamu.edu

Handling:

In both laboratory and industrial settings, this compound should be handled in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of vapors or dust. fluorochem.co.ukangenechemical.comfluorochem.co.uk Engineers should ensure adequate ventilation and exhaust systems are in place. angenechemical.com All sources of ignition should be removed, and measures taken to prevent the buildup of electrostatic charge, such as using non-sparking tools and explosion-proof equipment. echemi.com

Personal hygiene is a critical component of safe handling. Eating, drinking, and smoking are strictly prohibited in areas where the chemical is used. fluorochem.co.ukfishersci.com It is essential to wash hands thoroughly after handling the compound and before leaving the work area. angenechemical.com Contaminated clothing should be removed immediately and laundered before reuse. fishersci.com

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound to prevent skin, eye, and respiratory exposure. echemi.comfluorochem.co.uk The selection of PPE should be based on the concentration and amount of the substance at the specific workplace. angenechemical.com

| Protection Type | Specification | Standard/Reference |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield. angenechemical.com | Must conform to government standards such as EN 166 (EU) or NIOSH (US). angenechemical.comechemi.com |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber). A complete suit protecting against chemicals or a lab coat should be worn. angenechemical.comechemi.com | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. echemi.com |

| Respiratory Protection | For nuisance exposures, a particle respirator is used. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used. angenechemical.comechemi.com | Type P95 (US) or P1 (EU EN 143) for lower levels; Type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) for higher levels. angenechemical.com |

Storage:

Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.

| Storage Condition | Requirement | Source Citation |

| Container | Keep container tightly closed and upright. | fluorochem.co.uk |

| Atmosphere | Store in a cool, dry, and well-ventilated place. fluorochem.co.ukechemi.com Store under an inert atmosphere. angenechemical.comsigmaaldrich.com | fluorochem.co.ukangenechemical.comechemi.comsigmaaldrich.com |

| Temperature | Store at room temperature. | angenechemical.comsigmaaldrich.com |

| Location | Keep away from heat, sparks, open flames, and other ignition sources. fluorochem.co.uk | fluorochem.co.uk |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | fishersci.comfishersci.com |

Spill and Disposal Procedures:

In the event of a spill, the area should be evacuated. echemi.com For containment, absorb the material with an inert substance like sand or vermiculite. fluorochem.co.uk The collected material should be placed in a suitable, closed container for disposal. angenechemical.comechemi.com Disposal must be carried out in accordance with all local, state, and federal regulations, often requiring disposal at an approved hazardous waste plant. fluorochem.co.ukfishersci.com It is critical to prevent the chemical from entering drains or waterways. fluorochem.co.ukfluorochem.co.uk

Emerging Research Frontiers and Interdisciplinary Perspectives

Integration with Supramolecular Chemistry and Nanotechnology

The functional groups within 3-(2-Aminoethoxy)benzonitrile offer distinct opportunities for its integration into the fields of supramolecular chemistry and nanotechnology, focusing on the principles of self-assembly and surface functionalization.

In the realm of nanotechnology, the primary amine of this compound serves as an effective anchor for the functionalization of nanoparticle surfaces. nih.govresearchgate.net This surface modification can enhance the biocompatibility and dispersibility of nanoparticles in various media. For instance, gold or iron oxide nanoparticles can be coated with this compound, with the amine group forming a stable linkage to the nanoparticle surface. researchgate.netdtu.dk The exposed benzonitrile (B105546) and ether functionalities can then be used to impart specific properties to the nanoparticles or for further chemical modifications.

| Functional Group | Potential Supramolecular Interaction | Potential Nanotechnology Application |

| Primary Amine (-NH2) | Hydrogen bond donor | Surface functionalization of nanoparticles |

| Nitrile (-CN) | Hydrogen bond acceptor, Dipole-dipole interactions | Modulating surface properties |

| Ether (-O-) | Conformational flexibility | Linker for surface modification |

Applications in Catalysis and Organocatalysis

The structural motifs of this compound suggest its potential utility as both a ligand in transition metal catalysis and as a scaffold for the development of novel organocatalysts.